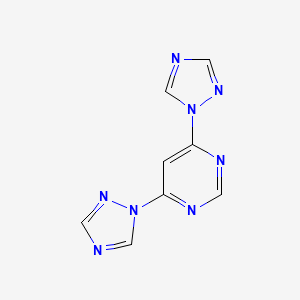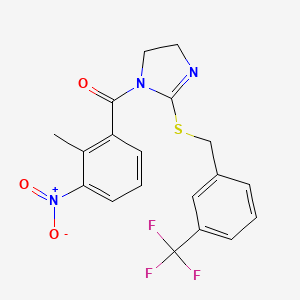
2-(cyclobutanecarboxamido)-N-(1-phenylethyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclobutanecarboxamido)-N-(1-phenylethyl)oxazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of oxazole carboxamides and has been studied for its various biochemical and physiological effects. In
Scientific Research Applications
Synthetic Routes and Chemical Properties
The synthesis of heterocyclic compounds like 1,2,3-triazoles has garnered attention due to their diverse applications in drug discovery, bioconjugation, and material science. Various synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles involve copper-catalyzed azide-alkyne cycloaddition, highlighting the importance of click chemistry in developing complex molecules from simple substrates (Kaushik et al., 2019). Similarly, oxazole derivatives, containing oxygen and nitrogen, exhibit significant pharmacological profiles, underscoring the therapeutic potential of these heterocycles in designing new drugs (Kaur et al., 2018).
Therapeutic Potential and Bioactivities
The therapeutic potential of oxazole scaffolds has been recognized in anticancer, antimicrobial, and anti-inflammatory agents. Oxazole derivatives, both natural and synthetic, have been reported to exhibit a wide spectrum of pharmacological profiles, suggesting their role in developing effective therapeutic agents (Kaur et al., 2018). The bioactivity of 1,2,3-triazoles and their derivatives in drug development has also been emphasized, with these compounds being studied for their antimicrobial, anti-inflammatory, and antitumor properties. The versatility of the triazole ring system offers a foundation for exploring new drug candidates with enhanced efficacy and safety profiles (Ferreira et al., 2013).
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(12-6-3-2-4-7-12)18-16(22)14-10-23-17(19-14)20-15(21)13-8-5-9-13/h2-4,6-7,10-11,13H,5,8-9H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVZXBBMQYURAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)

![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)

![6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2419479.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2419481.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)
![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)
